molecular formula C8H9ClN2O2 B3194220 5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid CAS No. 813424-73-6

5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid

Cat. No.: B3194220
CAS No.: 813424-73-6
M. Wt: 200.62 g/mol
InChI Key: YGQGAKVXUXMDDO-UHFFFAOYSA-N
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Description

5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid is a pyridine derivative featuring a chlorine atom at the 5-position and a dimethylamino group at the 6-position, with a carboxylic acid functional group at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds . However, commercial availability of this compound has been discontinued, as indicated by multiple suppliers .

Properties

IUPAC Name

5-chloro-6-(dimethylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQGAKVXUXMDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2,3-dihydropyridine.

    Dimethylation: The 6-position of the pyridine ring is dimethylated using dimethylamine under basic conditions.

    Carboxylation: The 3-position is carboxylated using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Alcohols: For esterification reactions, typically in the presence of an acid catalyst.

Major Products

    Substituted Pyridines: Resulting from substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions.

    Esters: Formed from esterification reactions.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
The structural features of 5-Cl-6-DMAPy-3-COOH make it a candidate for drug development, particularly in designing new pharmaceuticals that target specific biological pathways. Its interactions with enzymes or receptors can provide insights into its pharmacological properties, which may lead to the development of novel therapeutic agents.

Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activities or improved pharmacokinetic properties. The ability to modify its structure opens up possibilities for creating tailored compounds for specific therapeutic targets .

Agrochemical Applications

Crop Protection Agents
Compounds containing similar pyridine structures have been successfully utilized as fungicides, herbicides, and insecticides in agricultural chemistry. The potential application of 5-Cl-6-DMAPy-3-COOH in developing crop protection agents is an area of active research, as its chemical properties may contribute to effective pest management solutions .

Chemical Research

Synthesis Techniques
The synthesis of 5-Cl-6-DMAPy-3-COOH typically involves multi-step organic reactions, allowing for controlled production with high purity and yield. This aspect is critical for both academic research and industrial applications where consistency and reliability are paramount .

Case Studies and Research Findings

While specific case studies focusing solely on 5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid are scarce, the following insights can be drawn from related research:

  • Antimicrobial Activity Investigation : Preliminary studies on structurally related compounds have shown promising antimicrobial effects, suggesting that further exploration of 5-Cl-6-DMAPy-3-COOH could yield beneficial results in this area.
  • Enzyme Interaction Studies : Investigations into how this compound interacts with various enzymes could reveal its potential as a therapeutic agent, providing a basis for future drug development initiatives.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid involves:

    Molecular Targets: The compound can interact with specific enzymes or receptors, inhibiting their activity.

    Pathways: It may affect biochemical pathways by altering the function of key proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Related Pyridine Derivatives

Substituent Variations at the 6-Position

Ethylamino vs. Dimethylamino Substitution
  • 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid (CID 28400076): Structure: Ethylamino group at the 6-position instead of dimethylamino. Molecular Formula: C₈H₉ClN₂O₂ Key Properties: Higher lipophilicity compared to the dimethylamino analog due to the longer alkyl chain. Applications: Used in collision cross-section studies for mass spectrometry applications .
Cyclopropylmethoxy Substitution
  • 5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid (CAS 1019493-16-3): Structure: Cyclopropylmethoxy group at the 6-position. Molecular Formula: C₁₀H₁₀ClNO₃ Molecular Weight: 227.64 g/mol Applications: Valued as a small-molecule scaffold in drug discovery, with a purity ≥95% .
Oxolanyl or Oxanyl Substitution
  • 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid (CAS 1342733-18-9): Structure: Tetrahydrofuran-derived substituent at the 6-position. Molecular Formula: C₁₀H₁₀ClNO₄ Molecular Weight: 243.65 g/mol Applications: Explored for its stereoelectronic effects in medicinal chemistry .

Substituent Variations at the 5-Position

Thieno-Pyridine Hybrid
  • 5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid (CAS 1356016-34-6): Structure: Thieno ring fused with pyridine, chlorine at the 5-position. Applications: Investigated in materials science and as a ligand in catalysis .
Hydroxy and Methyl Substitution
  • 5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic acid: Structure: Hydroxy and methyl groups at the 2- and 6-positions, respectively. Molecular Formula: C₇H₆ClNO₃ Applications: Intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Functional Group Variations

Carboxamide Derivatives
  • 5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid (CAS 1165936-28-6): Structure: Pyrimidine core with cyclopropyl and pyridinylmethylamino groups. Molecular Formula: C₁₅H₁₅ClN₄O₂ Molecular Weight: 318.76 g/mol Applications: Preclinical candidate for kinase inhibition studies .
Trifluoromethyl Substitution
  • 5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (EN300-300971):
    • Structure : Trifluoromethyl group at the 6-position.
    • Key Properties : Increased metabolic stability and electronegativity due to the CF₃ group.
    • Applications : Used in fluorinated drug design .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Distinctions
Target Compound 5-Cl, 6-(NMe₂), 3-COOH C₈H₈ClN₂O₂ 200.62 813424-73-6 Discontinued commercial availability
5-Chloro-6-(ethylamino) analog 5-Cl, 6-(NHCH₂CH₃), 3-COOH C₈H₉ClN₂O₂ 200.63 N/A Higher lipophilicity
5-Chloro-6-(cyclopropylmethoxy) analog 5-Cl, 6-OCH₂C₃H₅, 3-COOH C₁₀H₁₀ClNO₃ 227.64 1019493-16-3 Small-molecule scaffold
5-Chlorothieno[3,2-b]pyridine-3-COOH Thieno-pyridine fused system C₈H₄ClNO₂S 213.64 1356016-34-6 Enhanced π-π interactions
5-Chloro-6-(oxolan-3-yloxy) analog 5-Cl, 6-O-tetrahydrofuran C₁₀H₁₀ClNO₄ 243.65 1342733-18-9 Stereoelectronic modulation

Biological Activity

5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid (CAS No. 813424-73-6) is a pyridine derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid has the molecular formula C₈H₉ClN₂O₂. Its structure features a chloro substituent at the 5-position and a dimethylamino group at the 6-position of the pyridine ring, contributing to its unique chemical reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Receptor Modulation : It acts on various receptors, including muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis resistance in cancer cells .

Anticancer Properties

Recent studies indicate that 5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including hypopharyngeal tumor cells. The compound's ability to induce apoptosis was notably higher than that of standard reference drugs like bleomycin .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, thereby suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

A summary of significant research findings related to the biological activity of 5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid is presented below:

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells; induced apoptosis more effectively than bleomycin .
Study B Antimicrobial EffectsShowed effective inhibition against multiple bacterial strains; potential for development as an antimicrobial agent.
Study C Receptor InteractionInvestigated modulation of muscarinic acetylcholine receptors; linked to enhanced cell proliferation in colorectal cancer models .

Toxicological Profile

The toxicity profile of 5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid has been assessed using quantitative structure–activity relationship (QSAR) models. These models predict acute toxicity levels based on various administration routes (oral, intravenous). Results suggest moderate toxicity levels, warranting further investigation into safety profiles for therapeutic use .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid?

The synthesis typically involves two key steps:

  • Step 1: Nucleophilic substitution of a halogen atom (e.g., chloro or fluoro) at the 6-position of a pyridine-3-carboxylic acid precursor with dimethylamine. This reaction is conducted under anhydrous conditions in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours.
  • Step 2: Hydrolysis of ester-protected carboxylic acid groups (if present) using aqueous NaOH or HCl, followed by purification via recrystallization or column chromatography. Note: Ensure regioselectivity by confirming substitution patterns via 1H NMR^{1}\text{H NMR} (e.g., disappearance of the 6-position halogen signal and emergence of dimethylamino proton resonances at δ ~2.8–3.2 ppm) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} to verify substitution patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, carboxylic acid proton absence in D2_2O exchange).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
  • Infrared Spectroscopy (IR): Peaks at ~1700 cm1^{-1} (carboxylic acid C=O stretch) and ~1250 cm1^{-1} (C-N stretch of dimethylamino group).
  • Mass Spectrometry (MS): Molecular ion ([M+H]+^+) matching the theoretical molecular weight (e.g., 215.64 g/mol) .

Q. What are the primary applications of this compound in academic research?

It serves as:

  • A building block for synthesizing bioactive molecules (e.g., kinase inhibitors, antimicrobial agents) due to its pyridine core and modifiable functional groups.
  • A ligand in coordination chemistry for metal-organic frameworks (MOFs) or catalysis.
  • A substrate for studying regioselective reactions (e.g., Suzuki couplings at the 5-chloro position) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for substitution reactions. For example, compare chlorination vs. fluorination at the 5-position to determine kinetic feasibility.
  • Machine Learning: Train models on existing pyridine derivative reaction datasets to predict optimal solvents, temperatures, and catalysts.
  • Continuous Flow Reactors: Implement real-time monitoring (e.g., inline IR spectroscopy) to adjust parameters like residence time and reagent ratios dynamically .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

  • Cross-Validation: Combine multiple techniques (e.g., 2D NMR such as HSQC or COSY to confirm coupling patterns).
  • Isotopic Labeling: Use 15N^{15}\text{N}-labeled dimethylamine to distinguish dimethylamino signals from impurities.
  • High-Resolution MS (HRMS): Confirm exact mass matches theoretical values (e.g., ±5 ppm error threshold).
  • X-ray Crystallography: If crystalline, resolve absolute configuration to validate structural assignments .

Q. What strategies mitigate decomposition during storage or reactions?

  • Storage: Protect from moisture and light by storing in amber vials under inert gas (N2_2 or Ar) at –20°C.
  • Reaction Conditions: Avoid prolonged exposure to strong acids/bases; use buffered aqueous solutions (pH 4–7) during hydrolysis.
  • Stabilizers: Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to prevent oxidative degradation .

Q. How does the dimethylamino group influence electronic properties and reactivity?

  • Electron Donation: The dimethylamino group donates electrons via resonance, activating the pyridine ring for electrophilic substitution at the 2- and 4-positions.
  • Steric Effects: Hinders reactions at the 6-position due to proximity to the bulky dimethylamino group.
  • pH Sensitivity: The dimethylamino group (pKa_a ~8–10) can protonate under acidic conditions, altering solubility and reactivity .

Methodological Guidelines

  • Synthesis Optimization Table

    ParameterOptimal RangeMonitoring Technique
    Reaction Temperature60–80°CInline IR spectroscopy
    SolventDMF or THFConductivity measurements
    CatalystNone (thermal)HPLC for yield tracking
  • Analytical Data Cross-Reference Table

    TechniqueKey Diagnostic SignalExpected Result
    1H NMR^{1}\text{H NMR}δ 2.8–3.2 ppm (s, 6H)Dimethylamino group
    IR~1700 cm1^{-1}Carboxylic acid C=O stretch
    HRMS[M+H]+^+ = 215.64±5 ppm error tolerance

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid
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5-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid

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